molecular formula C38H67NO12 B1671195 Erythromycin A enol ether CAS No. 33396-29-1

Erythromycin A enol ether

Cat. No. B1671195
CAS RN: 33396-29-1
M. Wt: 715.9 g/mol
InChI Key: UTTLXGDLSXWDJI-OTELOYJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions . It is also known as Erythromycin A oxime, a semi-synthetic macrolide antibiotic derived from erythromycin . It does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .


Synthesis Analysis

The structure of erythromycin A enol ether has been confirmed and its role as a degradation product of erythromycin A has been clarified . The H and C NMR spectra of erythromycin A enol ether in CDOD and CDCl and its H NMR spectrum in buffered DO have been assigned using a range of one- and two-dimensional NMR techniques .


Molecular Structure Analysis

The molecular formula of Erythromycin A Enol Ether is C37H65NO12 . Its average mass is 715.911 Da and its monoisotopic mass is 715.450684 Da .


Chemical Reactions Analysis

Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions by C6–OH internal attack on the C9 ketone to produce a cyclic enol ether . The rearrangement results in a loss of antibiotic activity .


Physical And Chemical Properties Analysis

Erythromycin A enol ether is a major drawback of the antibiotic erythromycin A due to its extreme acid sensitivity, leading to rapid inactivation in the stomach . The accepted model for degradation in aqueous acidic solution has erythromycin A in equilibrium with erythromycin A enol ether and degrading to anhydroerythromycin A .

Scientific Research Applications

Motilide Activity Modeling

Erythromycin A enol ether is a potent mimic of the peptide hormone motilin, which is significant for understanding its biological activity. The structure of erythromycin enol ether, determined from molecular mechanics constrained by NMR data, reveals its role as a beta-turn mimic of motilin, explaining its activity as a motilide (Steinmetz, Shapiro, & Roberts, 2002).

Structural Modifications and In Vitro Activity

Erythromycin, including its derivatives like erythromycin A enol ether, has been the subject of research for novel modifications to improve therapeutic properties. These derivatives are evaluated for their enhanced activity against pathogens like Legionella, Campylobacter, and Chlamydia spp. (Kirst, 1989).

Chemical Modification Processes

Research on erythromycin derivatives involves the introduction of allyl substituents into highly hindered alcohols, a process that includes functionalizing erythromycin 9-oxime derivatives. This method is especially effective where traditional ether-forming protocols are not efficient (Stoner et al., 2003).

Antibiotic Biosynthesis and Polyketide Synthesis

Erythromycin A, produced by Saccharopolyspora erythraea, involves complex biosynthetic pathways. Understanding the synthesis and modification of erythromycin A, including its enol ether variant, is crucial for antibiotic development and polyketide synthesis research (Cortés et al., 1990).

Kinetics of Decomposition in Acidic Solutions

Studies on the decomposition kinetics of erythromycin A in acidic solutions are critical for understanding the stability and degradation pathways of its derivatives, including the enol ether form (Cachet et al., 1989).

Effects on Aquatic Organisms

Research on the effects of erythromycin (and by extension, its derivatives) on aquatic organisms like Microcystis flos-aquae provides insights into environmental impact and ecotoxicology (Wan, Guo, Peng, & Wen, 2015).

Immunological Applications

The development of monoclonal antibodies against erythromycin for use in assays, such as the enzyme-linked immunosorbent assay (ELISA), is another research application. These studies are pivotal in detecting erythromycin and its derivatives in various samples, like milk (Wang et al., 2015).

Prodrug Development

Erythromycin B enol ether has been studied for its potential as a prodrug, particularly for pediatric applications. This research focuses on enhancing stability and reducing undesirable taste, thus improving drug delivery systems (Bhadra, Morris, & Barber, 2005).

Safety And Hazards

According to the safety data sheet, Erythromycin A Enol Ether is not classified under GHS and its toxicology information is unavailable . It is recommended for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The actual degradation pathway of Erythromycin A enol ether is the slow loss of cladinose from erythromycin A, which is reported here for the first time in a kinetic study . This reveals that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin .

properties

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVYXJKGJMUGRG-KJPZRSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin A enol ether

CAS RN

33396-29-1
Record name Erythromycin A enol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN A ENOL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin A enol ether
Reactant of Route 2
Erythromycin A enol ether
Reactant of Route 3
Erythromycin A enol ether
Reactant of Route 4
Erythromycin A enol ether
Reactant of Route 5
Erythromycin A enol ether
Reactant of Route 6
Erythromycin A enol ether

Citations

For This Compound
131
Citations
WE Steinmetz, BL Shapiro… - Journal of medicinal …, 2002 - ACS Publications
Erythromycin enol ether is a potent mimic of the peptide hormone motilin. To understand its biological activity, its three-dimensional structure in CD 2 Cl 2 was determined from …
Number of citations: 27 pubs.acs.org
PK Bhadra, A Hassanzadeh, B Arsic… - Organic & …, 2016 - pubs.rsc.org
… acidic conditions with erythromycin A enol ether and, at the … erythromycin A enol ether (2) with relatively weakly acidic D 2 O (pH 3–6) at room temperature. Erythromycin A enol ether 2′…
Number of citations: 8 pubs.rsc.org
YH Kim, TM Heinze, R Beger, JV Pothuluri… - International journal of …, 2004 - Elsevier
… A appeared to be produced directly through an internal dehydration of erythromycin A-6,9-hemiketal which simultaneously established an equilibrium with erythromycin A enol ether on …
Number of citations: 83 www.sciencedirect.com
A Hassanzadeh, J Barber, GA Morris… - The Journal of Physical …, 2007 - ACS Publications
… The accepted model for degradation in aqueous acidic solution has erythromycin A in equilibrium with erythromycin A enol ether and degrading to anhydroerythromycin A. We report a …
Number of citations: 48 pubs.acs.org
PK Bhadra, GA Morris, J Barber - Journal of medicinal chemistry, 2005 - ACS Publications
… erythromycin A enol ether (2) is stable. Nevertheless, it was logical to prepare and test erythromycin A enol ether … to erythromycin A, yielding erythromycin A enol ether 2‘-ethyl succinate (…
Number of citations: 18 pubs.acs.org
C Vinckier, R Hauchecorne, T Cachet… - International journal of …, 1989 - Elsevier
… erythromycin A enol ether in acidic aqueous solutions is proposed. It consists of an equilibrium between erythromycin A and erythromycin A enol ether … A, erythromycin A enol ether and …
Number of citations: 47 www.sciencedirect.com
PK Bhadra - 2003 - search.proquest.com
… The array shows depletion of erythromycin A enol ether (EAEE)/ erythromycin A 2’-ethyl succinate (EAES) and accumulation of anhydroerythromycin A 2'ethyl succinate (AEAES). …
Number of citations: 1 search.proquest.com
LL Klein, LA Freiberg, P Kurath… - The Journal of Organic …, 1993 - ACS Publications
… Our first approach involved the catalytic hydrogenation of erythromycin A enol ether and … Under similar conditions (TFA, acetic acid, 50 psi of H2), erythromycin A enol ether led to a …
Number of citations: 10 pubs.acs.org
SK Chitneni, C Govaerts, E Adams… - … of Chromatography A, 2004 - Elsevier
… In addition, degradation products such as pseudoerythromycin A enol ether (PsEAEN), formed in alkaline medium, and anhydroerythromycin A (AEA) and erythromycin A enol ether (…
Number of citations: 47 www.sciencedirect.com
T Cachet, G Haest, R Busson, G Janssen… - … of Chromatography A, 1988 - Elsevier
… F; EC= erythromycin C; dMeEA= demethylerythromycin A; EA= erythromycin A; EB= erythromycin B; psEAEN= pseudoerythromycin A enol ether; EAEN= erythromycin A enol ether. …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.